Isobutyl 2-chloropropionate
Description
Significance of Alpha-Haloesters in Stereoselective Synthesis
Alpha-haloesters are a class of organic compounds that have a halogen atom attached to the carbon atom immediately adjacent to the ester group. This structural feature makes them valuable reagents in stereoselective synthesis, a field of chemistry focused on creating molecules with a specific three-dimensional arrangement of atoms. The ability to control the stereochemistry of a molecule is crucial in many areas, particularly in the development of pharmaceuticals, where different stereoisomers (molecules with the same chemical formula but different spatial arrangements) can have vastly different biological effects.
The significance of α-haloesters in stereoselective synthesis stems from their versatile reactivity. The halogen atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position. Furthermore, the presence of the ester group can influence the stereochemical outcome of these reactions, enabling chemists to selectively produce one stereoisomer over another.
Several key reactions highlight the importance of α-haloesters:
Reformatsky Reaction: This reaction involves the treatment of an α-haloester with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester. This is a powerful method for forming carbon-carbon bonds.
Darzens Condensation: In this reaction, an α-haloester reacts with a carbonyl compound in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. These compounds are useful intermediates in the synthesis of various other molecules.
Asymmetric Alkylation: By using a chiral auxiliary or a chiral catalyst, the alkylation of α-haloesters can be performed stereoselectively, leading to the formation of α-substituted esters with high enantiomeric purity.
These reactions, among others, make α-haloesters indispensable tools for the construction of complex, stereochemically defined molecules.
Historical Context of Chiral Chloropropionates in Research
The study of chiral molecules dates back to the mid-19th century with the pioneering work of Louis Pasteur, who first discovered the concept of molecular chirality in 1848. nih.gov His work laid the foundation for the field of stereochemistry. The development of synthetic methods to control chirality, however, is a more recent endeavor.
Chiral chloropropionates, as a specific class of compounds, gained prominence as chemists began to explore methods for asymmetric synthesis. Early research focused on the resolution of racemic mixtures (mixtures containing equal amounts of two enantiomers) of 2-chloropropionic acid. wikipedia.org One of the key breakthroughs was the use of enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the two. smolecule.com This enzymatic resolution provided access to enantiomerically pure (R)- and (S)-2-chloropropionic acid, which could then be used to synthesize the corresponding chiral esters, including isobutyl 2-chloropropionate.
Another significant historical development was the use of chiral starting materials from nature. For example, the amino acid L-alanine can be converted to (S)-2-chloropropionic acid through a process called diazotization. wikipedia.org This method provided a reliable route to one of the enantiomers of this important building block.
The development of these methods to produce enantiomerically pure chloropropionates was a crucial step, as it enabled researchers to investigate the stereoselective reactions of these compounds and utilize them in the synthesis of a wide range of chiral molecules, from pharmaceuticals to agrochemicals.
Scope of Academic Inquiry for this compound
Academic research involving this compound primarily focuses on its synthesis, properties, and applications as a chiral building block in organic synthesis. The molecule itself is often used as an intermediate in the creation of more complex, high-value chemicals.
Synthesis and Properties: Research in this area is concerned with developing efficient and stereoselective methods for the synthesis of this compound. This includes optimizing existing methods, such as the esterification of 2-chloropropionic acid with isobutanol, and exploring new synthetic routes. The physical and chemical properties of the compound are also of interest, as they influence its reactivity and potential applications.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClO2 |
| Molecular Weight | 164.63 g/mol nih.gov |
| Boiling Point | 175-177 °C chemicalbook.com |
| Density | 1.017 g/mL at 20 °C chemicalbook.com |
| Refractive Index | n20/D 1.423 chemicalbook.com |
Applications in Asymmetric Synthesis: A significant portion of the academic inquiry into this compound revolves around its use in asymmetric synthesis. Researchers explore its utility in various reactions to create new chiral molecules. This includes its use in the synthesis of:
Pharmaceutical Intermediates: Chiral chloropropionates are precursors to a number of active pharmaceutical ingredients. For instance, a related compound, 2-chloropropionyl chloride, is used in the synthesis of ibuprofen. wikipedia.org
Agrochemicals: Many modern herbicides and pesticides are chiral molecules, and this compound can serve as a starting material for their synthesis.
Flavor and Fragrance Compounds: The specific stereochemistry of a molecule can significantly impact its scent and taste. Chiral esters like this compound are investigated for the synthesis of new flavor and fragrance compounds.
Mechanistic Studies: Researchers also investigate the mechanisms of reactions involving this compound. By understanding the step-by-step process of how it reacts, chemists can better control the outcome of the reaction and design new, more efficient synthetic methods. These studies often involve a combination of experimental work and computational modeling.
The academic inquiry into this compound is driven by the ongoing need for new and efficient methods to synthesize complex, stereochemically pure molecules for a wide range of applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62108-67-2 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-methylpropyl 2-chloropropanoate |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3 |
InChI Key |
AEEGJNJYJCGJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isobutyl 2 Chloropropionate
Stereoselective Synthesis Approaches
Stereoselective synthesis aims to produce a single, desired stereoisomer of a molecule. For isobutyl 2-chloropropionate, this is often achieved by starting with a molecule that already possesses the desired chirality, known as a chiral precursor.
Asymmetric Synthesis from Chiral Precursors
The synthesis of optically active 2-chloroalkanoic acids can be achieved from readily available (S)-amino acids. A common method involves the diazotization of the amino acid, which replaces the amino group with a chlorine atom while retaining the original stereochemistry. For instance, (S)-alanine can be converted to (S)-2-chloropropionic acid. orgsyn.org This reaction is typically carried out by treating the amino acid with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures. orgsyn.org
| Step | Reactants | Reagents | Product | Key Transformation |
| 1 | L-Alanine | Sodium nitrite, Hydrochloric acid | (S)-2-Chloropropionic acid | Diazotization with retention of configuration |
| 2 | (S)-2-Chloropropionic acid, Isobutanol | Acid catalyst (e.g., H₂SO₄) | Isobutyl (S)-2-chloropropionate | Fischer-Speier Esterification |
This table outlines the synthetic sequence from L-Alanine to Isobutyl (S)-2-chloropropionate.
It is important to control the reaction conditions during diazotization to prevent side reactions and racemization, ensuring a high enantiomeric purity of the final product. orgsyn.org
Optically active lactic acids and their esters are valuable precursors for the synthesis of chiral 2-chloropropionates due to their structural similarity. The hydroxyl group at the C-2 position can be replaced by a chlorine atom, typically with inversion of stereochemistry.
For example, (S)-(-)-ethyl lactate (B86563) can be converted to (R)-(+)-ethyl 2-chloropropionate. This transformation can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or toluenesulfonyl chloride in pyridine (B92270). chemicalbook.commdma.ch The reaction proceeds via the formation of a good leaving group from the hydroxyl moiety, which is then displaced by a chloride ion in an Sₙ2 reaction, leading to an inversion of the stereocenter.
A similar strategy can be applied to produce isobutyl (R)-2-chloropropionate by starting with isobutyl (S)-lactate. Alternatively, a patent describes a method starting from D-lactic acid, which has the (R) configuration, to produce isobutyl L-chloropropionate, which corresponds to the (S) enantiomer. google.com This process involves the reaction of the lactate with a chlorinating agent. A specific method involves treating D-lactate methyl ester with SOCl₂ to obtain (R)-2-chloropropionic acid methyl ester with a yield of 62.3% and an enantiomeric excess of 90%. google.com
The following table summarizes a typical transformation from an optically active lactate ester:
| Starting Material | Chlorinating Agent | Product | Stereochemical Outcome |
| Isobutyl (S)-lactate | Thionyl chloride (SOCl₂) | Isobutyl (R)-2-chloropropionate | Inversion of configuration |
| Ethyl (S)-lactate | Toluenesulfonyl chloride/Pyridine | Ethyl (R)-2-chloropropionate | Inversion of configuration |
This table illustrates the stereochemical inversion in the synthesis of 2-chloropropionate esters from lactate precursors.
Enantioselective Catalytic Methods
Enantioselective catalytic methods are employed to resolve a racemic mixture of this compound, where a catalyst selectively reacts with one enantiomer, allowing for the separation of the two.
Enzymes, particularly lipases, are widely used as biocatalysts for the kinetic resolution of racemic esters due to their high enantioselectivity. nih.gov Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. mdpi.com
Lipases can catalyze both the hydrolysis of esters to carboxylic acids and alcohols, and the reverse reaction of esterification or transesterification. These reactions can be exploited for the kinetic resolution of racemic this compound.
In lipase-mediated hydrolysis , a racemic mixture of this compound is treated with a lipase (B570770) in an aqueous medium. The enzyme selectively hydrolyzes one of the enantiomers, for example, the (S)-enantiomer, to (S)-2-chloropropionic acid, leaving the unreacted (R)-isobutyl 2-chloropropionate in high enantiomeric excess. A patent describes the use of a lipase from Pseudomonas spec. DSM 8246 to hydrolyze isobutyl L-chloropropionate, indicating the feasibility of this approach. google.com
In lipase-mediated transesterification , a racemic ester is reacted with an alcohol in the presence of a lipase. The enzyme selectively catalyzes the transfer of the acyl group from one enantiomer to the new alcohol. A notable example is the asymmetric transesterification of ethyl 2-chloropropionate with isobutanol, catalyzed by a lipase from Penicillium and Geotrichum candidum. This reaction yields (S)-2-isobutyl chloropropionate with an enantiomeric excess of 68%. google.com
The choice between hydrolysis and transesterification often depends on the desired product and the ease of separation. nih.gov For instance, if the goal is to obtain the enantiomerically pure ester, transesterification might be preferred, while hydrolysis is suitable for obtaining the corresponding chiral acid.
The following table presents data on a lipase-catalyzed transesterification for the synthesis of (S)-isobutyl 2-chloropropionate:
| Substrate | Alcohol | Lipase Source | Product | Enantiomeric Excess (ee) | Reference |
| Ethyl 2-chloropropionate | Isobutanol | Penicillium and Geotrichum candidum | (S)-Isobutyl 2-chloropropionate | 68% | google.com |
This table details a specific example of lipase-mediated transesterification for the kinetic resolution to produce this compound.
The enantioselectivity of these enzymatic reactions is often quantified by the enantiomeric ratio (E), with higher E values indicating better separation of the enantiomers. mdpi.com The effectiveness of the resolution is influenced by factors such as the choice of lipase, solvent, temperature, and acyl donor in the case of transesterification. nih.gov
Enzyme-Catalyzed Kinetic Resolution Strategies
Biocatalytic Systems for Chiral Ester Production
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. In the context of this compound, enzymatic resolutions and transesterifications are particularly relevant. Lipases are the most commonly employed enzymes for these transformations due to their stability in organic solvents and broad substrate specificity.
One notable application involves the asymmetric transesterification of a racemic 2-chloropropionate ester with isobutanol. A patent describes the use of a lipase from Penicillium and Geotrichum candidum as a catalyst for the reaction between ethyl 2-chloropropionate and isobutanol, which yields (S)-2-isobutyl chloropropionate with an enantiomeric excess of 68%. google.com This method highlights the potential of kinetic resolution, where one enantiomer of the starting material reacts preferentially to form the desired chiral product.
Another biocatalytic approach is the selective hydrolysis of a racemic ester. For instance, porcine pancreatic lipase can be used to selectively hydrolyze one enantiomer of a racemic 2-chloropropionate ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. google.com Furthermore, a patent details a process utilizing a lipase from Pseudomonas species to catalyze the hydrolysis of isobutyl L-chloropropionate, demonstrating the applicability of biocatalysis in reactions involving the target molecule.
The table below summarizes key findings in the biocatalytic production of chiral 2-chloropropionate esters.
| Catalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) |
| Lipase from Penicillium and Geotrichum candidum | Asymmetric Transesterification | Ethyl 2-chloropropionate and Isobutanol | (S)-Isobutyl 2-chloropropionate | 68% |
| Porcine Pancreatic Lipase | Selective Hydrolysis | Racemic 2-chloropropionate ester | (S)-(-)-2-chloropropionate and (R)-(+)-2-chloropropionic acid | 91% for the acid |
Chiral Transition Metal Catalysis in Synthesis
Chiral transition metal catalysis represents a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched molecules with high efficiency and selectivity. While direct examples of chiral transition metal-catalyzed synthesis of this compound are not extensively documented in the reviewed literature, the principles of this methodology can be applied to its potential synthesis.
Hypothetically, enantioselective reactions such as the asymmetric chlorination of a suitable precursor could be achieved using chiral complexes of metals like palladium, rhodium, or ruthenium. For instance, palladium-catalyzed asymmetric allylic alkylation of acyclic ketones has been reported with excellent enantioselectivity, suggesting the potential for similar catalytic systems to control stereochemistry in other transformations. nih.gov Similarly, rhodium-catalyzed asymmetric synthesis has been successfully applied to the formation of chiral allylic fluorides. nih.govnih.gov
The development of a transition metal-catalyzed process for this compound would likely involve the asymmetric functionalization of a prochiral substrate. For example, an enolate precursor to the isobutyl ester could potentially undergo an enantioselective chlorination in the presence of a chiral palladium or copper catalyst. However, further research is required to develop a specific and efficient transition metal-based method for the direct asymmetric synthesis of this compound.
Diastereoselective Synthetic Pathways
Diastereoselective synthesis is a powerful strategy for controlling stereochemistry, particularly when a molecule contains multiple chiral centers. In the context of this compound, a diastereoselective approach can be employed by reacting a racemic starting material with a chiral auxiliary.
A relevant example of this strategy is the reaction of racemic 2-chloropropionyl chloride with a chiral alcohol, such as ethyl L-lactate. This reaction leads to the formation of two diastereomeric esters: ethyl (1S,2R)-2-(2-chloropropanoyloxy)propanoate and ethyl (1S,2S)-2-(2-chloropropanoyloxy)propanoate. The ratio of these diastereomers can be influenced by the reaction conditions, including the choice of solvent and base. For instance, the use of dichloromethane (B109758) as a solvent and a bulky base like pyridine can help to maintain the selectivity of the reaction. These diastereomers can then be separated, and subsequent transesterification with isobutanol could potentially yield the individual enantiomers of this compound.
The table below outlines the diastereomers formed in the reaction of racemic 2-chloropropionyl chloride with ethyl L-lactate.
| Reactant 1 | Reactant 2 | Diastereomeric Products |
| Racemic 2-chloropropionyl chloride | Ethyl L-lactate | Ethyl (1S,2R)-2-(2-chloropropanoyloxy)propanoate and Ethyl (1S,2S)-2-(2-chloropropanoyloxy)propanoate |
Classical and Emerging Synthesis Routes
Alongside advanced catalytic methods, several classical and emerging chemical routes are employed for the synthesis of this compound. These methods often involve readily available starting materials and well-established reaction protocols.
Esterification of 2-Chloropropionyl Chloride with Isobutanol
A straightforward and common method for the synthesis of this compound is the direct esterification of 2-chloropropionyl chloride with isobutanol. This reaction is a nucleophilic acyl substitution where the hydroxyl group of isobutanol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct that is formed. The formation of a salt with the base drives the reaction to completion. The general reaction is as follows:
CH₃CHClCOCl + (CH₃)₂CHCH₂OH → CH₃CHClCOOCH₂CH(CH₃)₂ + HCl
While specific yield and optimal conditions for this exact reaction are not detailed in the searched literature, the general methodology for the reaction of acyl chlorides with alcohols is a fundamental and widely practiced transformation in organic synthesis.
Phosgene-Mediated Chlorination of Isobutyl Lactate
An important route for the preparation of alkyl 2-chloropropionates involves the chlorination of the corresponding alkyl lactates using phosgene (B1210022) (COCl₂). google.comgoogle.com This method can be applied to the synthesis of this compound from isobutyl lactate. The process involves reacting the alkyl lactate with phosgene to form a chloroformate intermediate. This intermediate is then decomposed in the presence of a tertiary base, such as pyridine, to yield the desired alkyl 2-chloropropionate. google.comgoogle.com
The reaction is typically conducted in an inert solvent like dichloromethane. For the synthesis of optically active products, it is crucial to maintain a low decomposition temperature, preferably between 20 to 40°C, to minimize racemization. google.comgoogle.com
The table below summarizes the key aspects of the phosgene-mediated synthesis of alkyl 2-chloropropionates.
| Starting Material | Reagents | Key Intermediate | Product |
| Alkyl Lactate | Phosgene, Pyridine | Alkyl Chloroformate | Alkyl 2-chloropropionate |
Thionyl Chloride Reactions with Isobutyl Lactate
The reaction of alkyl lactates with thionyl chloride (SOCl₂) is a well-established method for producing alkyl 2-chloropropionates. patsnap.com This process can be adapted for the synthesis of this compound from isobutyl lactate. The reaction proceeds by the conversion of the hydroxyl group of the lactate into a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution by the chloride ion, leading to the formation of the 2-chloropropionate ester with inversion of configuration.
The reaction is often carried out in the presence of a catalyst, such as calcium fluoride, to improve the yield and purity of the product. patsnap.com The reaction temperature and time are critical parameters that need to be controlled to ensure high conversion and minimize side reactions. A patent describes a process where L-ethyl lactate is reacted with thionyl chloride in the presence of calcium fluoride, followed by heating to produce D-(+)-2-chloropropionic acid ethyl ester with a yield of 89.6% and high purity. patsnap.com A similar protocol could be envisioned for isobutyl lactate.
Green Chemistry Principles in this compound Synthesis Research
Atom Economy and Process Efficiency in Synthetic Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. ipindexing.comscielo.br Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste at a molecular level. ipindexing.com For a reaction to be considered "green," a high atom economy is desirable, as it indicates that fewer resources are wasted as byproducts. nih.gov
Traditional stoichiometric methods for producing this compound often exhibit poor atom economy. For instance, the chlorination of isobutyl lactate using stoichiometric reagents like thionyl chloride (SOCl₂) or phosgene generates significant inorganic waste. google.comgoogle.com In the case of thionyl chloride, sulfur dioxide and hydrogen chloride are formed as byproducts. While the reaction yield might be high, the atom economy is inherently low because a large portion of the atoms from the reagents does not end up in the final ester product. primescholars.com
In contrast, catalytic methods significantly improve atom economy. Direct esterification of 2-chloropropionic acid with isobutanol, for example, produces only water as a byproduct. This type of condensation reaction has a much higher theoretical atom economy. Similarly, transesterification reactions, such as the enzymatic conversion of another 2-chloropropionate ester with isobutanol, can also be highly atom-economical. google.com
Table 1: Comparison of Atom Economy in Different Synthetic Routes for this compound This table is interactive and can be sorted by clicking on the column headers.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Direct Esterification | 2-Chloropropionic Acid + Isobutanol | This compound | H₂O | 90.2% |
| Chlorination with SOCl₂ | Isobutyl Lactate + SOCl₂ | This compound | SO₂ + 2HCl | 47.5% |
| Transesterification | Methyl 2-chloropropionate + Isobutanol | This compound | Methanol | 83.6% |
Solvent Selection and Alternative Reaction Media
The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. mdpi.com Traditional syntheses of esters have often relied on volatile organic compounds (VOCs) such as dichloromethane, benzene, or tetrahydrofuran (B95107) (THF). google.comgoogle.com These solvents pose risks due to their toxicity, flammability, and environmental persistence.
Green chemistry research promotes the use of safer, more sustainable alternatives. For the synthesis of this compound, several greener options are being explored:
Aqueous Media: Enzymatic resolutions and hydrolyses of 2-chloropropionate esters can be performed in aqueous buffer solutions. google.com Water is a non-toxic, non-flammable, and inexpensive solvent, making it an excellent green choice.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another promising alternative reaction medium. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed and recycled by depressurization.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents. researchgate.net Their negligible vapor pressure reduces air pollution and workplace exposure. researchgate.net Specific ionic liquids can be designed to be effective catalysts for esterification reactions, serving a dual role as both solvent and catalyst. mdpi.com
Green Solvents: Bio-derived solvents or those with better environmental profiles are gaining traction. Dimethyl carbonate (DMC), for example, is considered a green reagent and solvent due to its low toxicity and biodegradability. mdpi.comnih.gov It can be used as a substitute for hazardous compounds in various chemical syntheses. nih.gov
Solvent-free, or neat, reaction conditions represent the ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. uwlax.edu Research into solid-supported catalysts and microwave-assisted synthesis has shown promise for achieving high yields in the absence of traditional solvents. uwlax.edu
Table 2: Evaluation of Solvents for this compound Synthesis This table is interactive and can be sorted by clicking on the column headers.
| Solvent | Classification | Green Chemistry Considerations |
|---|---|---|
| Dichloromethane | Traditional (Halogenated) | Toxic, suspected carcinogen, environmentally persistent. |
| Tetrahydrofuran (THF) | Traditional (Ether) | Peroxide-forming, volatile organic compound (VOC). |
| Water / Buffer | Green | Non-toxic, non-flammable, readily available, sustainable. |
| Dimethyl Carbonate (DMC) | Green | Low toxicity, biodegradable, can replace hazardous reagents. mdpi.comnih.gov |
| Ionic Liquids | Green Alternative | Low volatility, recyclable, tunable properties, can be catalytic. researchgate.netmdpi.com |
| Supercritical CO₂ | Green Alternative | Non-toxic, easily separated and recycled, tunable properties. |
Catalytic vs. Stoichiometric Methodologies
A core principle of green chemistry is the preference for catalytic reactions over stoichiometric ones. rsc.org Catalysts are used in small amounts and can facilitate reactions multiple times, whereas stoichiometric reagents are consumed in the reaction and generate a proportional amount of waste. rsc.org
Stoichiometric Methods: Traditional syntheses often employ stoichiometric amounts of activating agents. For example, converting isobutyl lactate to this compound with thionyl chloride (SOCl₂) or phosgene requires at least one equivalent of the chlorinating agent, leading to the formation of significant quantities of byproducts like SO₂ and HCl. google.com These methods suffer from low atom economy and often involve corrosive and highly toxic reagents, necessitating special handling and waste treatment procedures.
Catalytic Methods: Modern synthetic strategies focus on catalytic approaches that are more efficient and environmentally benign.
Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or fly ash-derived nanocrystalline catalysts, offer significant advantages for esterification. ijpca.orgntnu.notubitak.gov.tr They are easily separated from the reaction mixture, can be recycled and reused, are non-corrosive, and reduce the generation of acidic waste streams associated with homogeneous catalysts like sulfuric acid. ijpca.orgntnu.no Studies on the synthesis of isobutyl propionate (B1217596) using Amberlyst-15 have demonstrated the effectiveness of this approach. ntnu.notubitak.gov.tr
Biocatalysts (Enzymes): Lipases are increasingly used for the synthesis of esters due to their high selectivity and mild operating conditions (ambient temperature and pressure, neutral pH). scielo.br A patent describes the asymmetric transesterification of ethyl 2-chloropropionate with isobutanol using a lipase from Penicillium and Geotrichum candidum to produce optically active (S)-2-isobutyl chloropropionate. google.com This enzymatic method avoids harsh reagents and solvents, operating in a phosphate (B84403) buffer, and provides high enantioselectivity, which is difficult to achieve with conventional chemical methods. google.com
Chemical Reactivity, Transformation Mechanisms, and Kinetic Studies
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of isobutyl 2-chloropropionate involve the replacement of the chlorine atom by a nucleophile. The reaction can proceed through either an SN1 or SN2 mechanism, depending on factors such as the solvent, the strength of the nucleophile, and the reaction temperature.
Mechanistic Studies of SN1 vs. SN2 Pathways
The competition between SN1 and SN2 pathways is a central theme in the study of this compound's reactivity.
SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. libretexts.orgyoutube.com Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. youtube.comyoutube.com For this compound, which is a secondary alkyl halide, the SN2 mechanism is viable, although steric hindrance from the isobutyl group can slow the reaction rate compared to less hindered primary alkyl halides. masterorganicchemistry.compdx.edu
SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining step of the C-Cl bond breaking to form a carbocation intermediate. pdx.edubyjus.com The nucleophile then rapidly attacks the carbocation in the second step. byjus.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. youtube.commsu.edu Polar protic solvents, which can stabilize the carbocation intermediate, and weak nucleophiles favor the SN1 pathway. youtube.comyoutube.combyjus.com The secondary carbocation that would form from this compound is relatively stable, making the SN1 mechanism plausible under appropriate conditions.
Table 1: Factors Influencing SN1 vs. SN2 Mechanisms
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, OH⁻, CN⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization | Inversion of configuration |
Stereochemical Outcomes in Substitution Reactions
The stereochemistry of the products formed from nucleophilic substitution of chiral this compound provides critical insight into the reaction mechanism.
SN2 Reactions: These reactions proceed with an inversion of configuration at the stereocenter. youtube.comyoutube.com The backside attack of the nucleophile forces the other three groups on the carbon to "flip" like an umbrella in the wind. youtube.com Therefore, if a single enantiomer of this compound undergoes an SN2 reaction, a single enantiomer of the product with the opposite configuration will be formed. youtube.com
SN1 Reactions: The planar carbocation intermediate formed in an SN1 reaction can be attacked by the nucleophile from either face with equal probability. youtube.com This leads to the formation of a racemic mixture, containing equal amounts of both enantiomers of the product. youtube.comyoutube.com
Elimination Reactions (Dehydrohalogenation)
In the presence of a base, this compound can undergo elimination reactions, also known as dehydrohalogenation, to form an alkene. This involves the removal of the chlorine atom and a proton from an adjacent carbon.
E1 vs. E2 Reaction Mechanism Investigations
Similar to substitution reactions, elimination reactions can proceed through two distinct mechanisms: E1 and E2.
E2 Mechanism: This is a concerted, one-step process where the base removes a proton from a β-carbon at the same time the C-Cl bond breaks and the double bond forms. chemicalnote.comchemistrysteps.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base, thus exhibiting second-order kinetics. chemicalnote.compharmaguideline.com Strong, bulky bases favor the E2 pathway. chemistrysteps.comstudy.com
E1 Mechanism: This is a two-step mechanism that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. chemistrysteps.comstudy.com In the second step, a weak base removes a proton from a β-carbon to form the double bond. pharmaguideline.com The rate of an E1 reaction is unimolecular, depending only on the concentration of the substrate. pharmaguideline.comstudy.com Weak bases and polar protic solvents favor the E1 mechanism. chemistrysteps.compharmaguideline.com
Table 2: Comparison of E1 and E2 Reaction Mechanisms
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Base Strength | Favored by weak bases | Favored by strong bases |
| Solvent | Polar protic solvents stabilize the carbocation | Solvent polarity is less critical |
| Mechanism | Two steps, via a carbocation intermediate | Concerted, one-step reaction |
| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar geometry preferred) |
Regioselectivity and Stereoselectivity in Elimination
The structure of this compound allows for the potential formation of different alkene isomers, raising questions of regioselectivity and stereoselectivity. However, in the case of dehydrohalogenation of a related compound, isobutyl chloride, with a strong base, isobutene is the exclusive product. gauthmath.comdoubtnut.com This suggests that the elimination reaction of this compound would likely also yield a single major alkene product.
Reductive Transformations
Pathways to Chiral 2-Chloropropanol Derivatives
The synthesis of chiral 2-chloropropanol is a key transformation, as this molecule serves as a precursor for other valuable chiral compounds like propylene oxide. wikipedia.org The primary pathway to achieving this involves the reduction of an enantiomerically pure form of the parent acid or its ester. For instance, the reduction of (S)-2-chloropropionic acid using a strong reducing agent like lithium aluminium hydride yields (S)-2-chloropropanol, preserving the stereochemistry of the chiral center. wikipedia.org This process involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and reduction of the resulting acyl group to an alcohol.
The resulting (S)-2-chloropropanol can then undergo an intramolecular cyclization when treated with a base such as potassium hydroxide. wikipedia.org This dehydrohalogenation reaction forms the epoxide (R)-propylene oxide. wikipedia.org The availability of enantiomerically pure starting material, such as isobutyl (S)-2-chloropropionate, is therefore a critical prerequisite for these synthetic routes. Such chiral esters are often obtained through enzymatic resolution processes. google.com
Stereocontrol in Reductive Conversions
Stereocontrol is a crucial aspect of the chemical transformations involving this compound, particularly in reductive processes. The conversion of enantiomerically pure (S)-2-chloropropionic acid to (S)-2-chloropropanol with lithium aluminium hydride demonstrates that the stereochemical integrity of the α-carbon is maintained during the reduction. wikipedia.org This high degree of stereocontrol is characteristic of reductions with powerful hydride reagents, where the reaction proceeds via a direct attack on the carbonyl group without affecting the adjacent chiral center.
For this compound, the reduction would similarly proceed with stereochemical retention at the chloro-substituted carbon. The reaction would yield chiral 2-chloropropanol and isobutanol as the two alcohol products. The ability to control the stereochemistry during this conversion is essential for the synthesis of optically active downstream products.
Hydrolytic Cleavage Reactions
This compound, like other esters, undergoes hydrolysis to yield 2-chloropropionic acid and isobutanol. This cleavage can be catalyzed by acids, bases, or enzymes, with each method operating through a distinct mechanism and offering different kinetic profiles.
Acid- and Base-Catalyzed Hydrolysis Mechanisms
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters is a reversible equilibrium process. chemguide.co.uklibretexts.orglibretexts.org The reaction is typically performed by heating the ester with a large excess of water and a strong acid catalyst, such as hydrochloric or sulfuric acid. libretexts.orglibretexts.org The excess water helps to shift the equilibrium toward the products: 2-chloropropionic acid and isobutanol. chemguide.co.uklibretexts.org
The mechanism proceeds through several steps:
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the isobutoxy oxygen, converting the isobutoxy group into a good leaving group (isobutanol). ucalgary.ca
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of isobutanol. ucalgary.ca
Deprotonation: A water molecule removes a proton from the protonated carbonyl group, regenerating the acid catalyst and forming the final carboxylic acid product. libretexts.org
Base-Catalyzed Hydrolysis (Saponification)
In contrast to the acid-catalyzed reaction, base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.commasterorganicchemistry.com The reaction is driven to completion because the carboxylic acid product is deprotonated by the base in a final, irreversible acid-base step. ucalgary.camasterorganicchemistry.com
The mechanism involves the following stages:
Nucleophilic Addition: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.camasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. ucalgary.ca
Elimination: The intermediate collapses, reforming the carbonyl group and expelling the isobutoxide ion (⁻O-iBu) as the leaving group. masterorganicchemistry.com
Enzymatic Hydrolysis Kinetics and Selectivity
Enzymes, particularly lipases, are widely used as biocatalysts for the hydrolysis of esters like this compound. These reactions are valued for their high selectivity, especially enantioselectivity, which allows for the kinetic resolution of racemic mixtures. mdpi.com
Various lipases have been shown to selectively hydrolyze one enantiomer of a 2-chloropropionate ester, leaving the other unreacted. For example, Pseudomonas lipase (B570770) can be used to hydrolyze an ester to produce (S)-2-chloropropionic acid. google.com The lipase from Candida rugosa has demonstrated total enantiospecificity in the hydrolysis of R,S-octyl-2-chloropropionate, though it was not specific for the methyl ester, suggesting the size of the alcohol moiety influences selectivity. dur.ac.uk Porcine pancreatic lipase is another enzyme used in the selective synthesis of (S)-(-)-2-chloropropionate esters. google.com
Kinetic studies of similar lipase-catalyzed reactions, such as the synthesis of isobutyl propionate (B1217596), have shown that the process can often be described by a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate and releases a product before binding to the second substrate. nih.gov In many cases, these reactions can be subject to substrate inhibition, where high concentrations of either the acid or the alcohol can decrease the reaction rate. nih.gov
The table below summarizes various lipases and their applications in the resolution of 2-chloropropionic acid and its esters.
| Enzyme Source | Application | Selectivity |
| Pseudomonas Lipase | Hydrolysis of 2-chloropropionate esters | Selective for (S)-enantiomer |
| Candida rugosa Lipase | Asymmetric esterification/hydrolysis | High enantioselectivity (substrate dependent) |
| Porcine Pancreatic Lipase | Asymmetric hydrolysis of racemic 2-chloropropionic acid | Selective for (R)-2-chloropropionic acid |
| Penicillium sp. Lipase | Asymmetric transesterification | Produces (S)-2-isobutyl chloropropionate |
| Geotrichum candidum Lipase | Asymmetric transesterification | Produces (S)-2-isobutyl chloropropionate |
Radical Reactions and Polymerization Chemistry
The carbon-chlorine bond in this compound allows it to participate in radical reactions, most notably as an initiator in controlled radical polymerization processes.
Atom Transfer Radical Addition (ATRA) Studies
Atom Transfer Radical Addition (ATRA) is a reaction that involves the addition of an alkyl halide across a double bond, mediated by a transition metal catalyst. researchgate.net this compound, as an α-halo ester, is a suitable candidate to act as an initiator in ATRA and the closely related process of Atom Transfer Radical Polymerization (ATRP). researchgate.net
In these processes, a catalyst, typically a transition metal complex like copper(I) bromide with a ligand, reversibly activates the carbon-chlorine bond. researchgate.netmdpi.com The catalyst abstracts the chlorine atom from this compound, forming a radical and the oxidized metal complex (e.g., Cu(II)BrCl). This radical can then add to an alkene (in ATRA) or initiate the polymerization of vinyl monomers (in ATRP). researchgate.net The reversible nature of the halogen abstraction allows for a controlled process with a low concentration of active radicals, leading to well-defined polymers or addition products. mdpi.com
The key components of a typical ATRA or ATRP system initiated by a compound like this compound are outlined below.
| Component | Role | Example |
| Initiator | Source of the radical | This compound |
| Monomer/Alkene | Radical acceptor and propagating species | Styrene, acrylates |
| Catalyst | Transition metal complex that mediates halogen transfer | Copper(I) bromide (CuBr) |
| Ligand | Solubilizes and tunes the reactivity of the metal catalyst | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | Medium for the reaction | Toluene, anisole |
This table illustrates the general components of an ATRA/ATRP reaction. researchgate.netmdpi.com
Cross-Coupling and Other Metal-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds mdpi.comresearchgate.net. Reactions like the Suzuki-Miyaura coupling are widely used both academically and industrially sigmaaldrich.com. These reactions typically involve an organic halide or pseudohalide reacting with an organometallic reagent in the presence of a palladium catalyst.
This compound, containing a carbon-chlorine bond, can be considered a potential substrate for such metal-catalyzed cross-coupling reactions. In a typical Suzuki-Miyaura reaction, an organic halide (R-X) couples with an organoboron compound (R'-B(OR)2) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the electrophile (e.g., this compound).
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center.
Reductive Elimination: The two organic groups couple, forming a new carbon-carbon bond and regenerating the palladium catalyst.
Given this mechanism, this compound could potentially serve as the electrophilic partner, reacting with various organoboron reagents to form a diverse range of new compounds. The success of such a reaction would depend on factors like the choice of palladium catalyst, ligands, base, and solvent.
Reaction Kinetics and Mechanistic Elucidation
The rate law for a chemical reaction is a mathematical expression that relates the reaction rate to the concentrations of the reactants. libretexts.org It is determined experimentally and cannot be deduced from the reaction stoichiometry alone. A common method for determining the rate law is the method of initial rates youtube.comkhanacademy.org. This involves measuring the initial rate of the reaction at different starting concentrations of reactants.
Consider a hypothetical reaction involving this compound (A) and a nucleophile (B):
A + B → Products
The general form of the rate law is:
Rate = k[A]x[B]y
Here, k is the rate constant, and x and y are the reaction orders with respect to reactants A and B, respectively. To determine the orders x and y, one can analyze how the initial rate changes when the concentration of one reactant is varied while the other is held constant.
Hypothetical Experimental Data for Rate Law Determination
| Experiment | Initial [this compound] (M) | Initial [B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 6.0 x 10-4 |
Determining the order for A (x): Comparing experiments 1 and 2, the concentration of A is doubled while [B] is constant. The rate also doubles (3.0 x 10-4 / 1.5 x 10-4 = 2). Therefore, the reaction is first order with respect to this compound (x=1).
Determining the order for B (y): Comparing experiments 1 and 3, the concentration of B is doubled while [A] is constant. The rate quadruples (6.0 x 10-4 / 1.5 x 10-4 = 4). Therefore, the reaction is second order with respect to B (y=2).
The rate of a chemical reaction can be significantly influenced by several factors, including the presence of a catalyst and environmental parameters like temperature.
Influence of Environmental Parameters: Temperature is a critical environmental parameter affecting reaction rates. Generally, an increase in temperature leads to a higher reaction rate. This is because a greater fraction of reactant molecules will possess the necessary kinetic energy to overcome the activation energy barrier. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. A study on the synthesis of isobutyl propionate found that the reaction rate constant increased with temperature. researchgate.net
Effect of Temperature on the Rate Constant (k) for a Hypothetical Reaction
| Temperature (K) | Rate Constant, k (M-2s-1) |
|---|---|
| 320 | 0.15 |
| 330 | 0.35 |
| 340 | 0.75 |
| 350 | 1.52 |
This data illustrates a typical exponential increase in the rate constant as the temperature rises, which is a fundamental concept in chemical kinetics.
Applications of Isobutyl 2 Chloropropionate As a Synthetic Intermediate and Chiral Building Block
Precursor in Stereoselective Synthesis of Complex Molecules
The enantiomeric purity of isobutyl 2-chloropropionate is crucial for its role in asymmetric synthesis, a process that selectively produces one of two enantiomers of a chiral molecule. numberanalytics.com This selectivity is vital in the production of pharmaceuticals and agrochemicals where different enantiomers can have vastly different biological activities. numberanalytics.comnih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to guide the stereoselective formation of new chiral centers. blogspot.comsigmaaldrich.com While direct research on this compound as a primary chiral auxiliary is not extensively documented, its derivatives, such as 2-chloropropionic acid, are instrumental in creating these auxiliaries. smolecule.com
The general principle involves attaching the chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. blogspot.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. blogspot.comsigmaaldrich.com
For instance, 2-chloropropionic acid can be converted to its acid chloride, which then reacts with chiral amines or alcohols to form amides or esters that function as chiral auxiliaries. smolecule.com These auxiliaries can then be used in a variety of stereoselective reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. blogspot.com
The synthesis of single-enantiomer pharmaceutical intermediates is of paramount importance in the drug development industry. nih.govcore.ac.uk this compound and its parent acid are key starting materials in the synthesis of various chiral pharmaceutical intermediates. core.ac.uksmolecule.com The production of single enantiomers is critical as different enantiomers of a drug can have different pharmacological effects, with one being therapeutic and the other being inactive or even harmful. nih.gov
Derivatives of 2-chloropropionic acid, for which this compound is a precursor, are significant in the agrochemical industry, particularly in the synthesis of herbicides. epo.org Racemic alkyl 2-chloropropionates can be used in the synthesis of herbicidal compounds like 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid and its esters. epo.org The process often involves the chlorination of the corresponding alkyl lactate (B86563). epo.org
The herbicidal activity of these compounds is often stereospecific, meaning one enantiomer is significantly more active than the other. This highlights the importance of stereoselective synthesis in developing effective and environmentally safer agrochemicals.
| Agrochemical/Herbicide Application | Precursor/Intermediate | Key Synthesis Step | Significance |
| Herbicides (e.g., phenoxypropionic acid type) | Alkyl 2-chloropropionates | Chlorination of alkyl lactates | Used in the synthesis of potent herbicides. epo.org |
| 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid and its esters | Racemic alkyl 2-chloropropionates | Synthesis from racemic precursors | Demonstrates the utility of even racemic mixtures in agrochemical production. epo.org |
This compound serves as a foundational molecule for the synthesis of a wide array of biologically active compounds. smolecule.comresearchgate.net Its derivatives are key intermediates in the production of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. smolecule.com
For example, (R)-(+)-2-Chloropropionic acid, derivable from its isobutyl ester, is a precursor in the synthesis of ibuprofen. smolecule.com It is also used to create thiolactic acid, an important component in the preparation of oxathiolanones, which have potential applications in pharmaceutical research. smolecule.com Furthermore, derivatives of 2-chloropropionic acid are being explored as potential phosphodiesterase inhibitors. smolecule.com The versatility of this chemical scaffold underscores its importance in medicinal chemistry.
| Biologically Active Compound Class | Specific Example | Role of this compound Derivative |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Ibuprofen | (R)-(+)-2-Chloropropionic acid is a precursor. smolecule.com |
| Pharmaceutical Research Compounds | Oxathiolanones | (R)-(+)-2-Chloropropionic acid is used to synthesize the intermediate thiolactic acid. smolecule.com |
| Phosphodiesterase Inhibitors | Pyrazolopyridine derivatives | (R)-2-chloropropionyl chloride is a key intermediate. smolecule.com |
Synthesis of Chiral Pharmaceutical Intermediates
Role in Polymer Chemistry Research
The development of functional polymers with specific properties is a significant area of materials science. appleacademicpress.combeilstein-journals.org this compound and similar molecules can play a role as initiators in controlled polymerization techniques. acs.org
In the field of polymer chemistry, compounds like ethyl 2-chloropropionate and methyl 2-chloropropionate are utilized as initiators in Atom Transfer Radical Polymerization (ATRP). acs.orgustc.edu.cn ATRP is a controlled polymerization method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.net
For instance, ethyl 2-chloropropionate has been used as an initiator with a CuCl/Me6TREN catalyst system to polymerize N-isopropylacrylamide (NIPAM), creating a chloride-terminated polymer. ustc.edu.cn This polymer can then be further functionalized, for example, by converting the terminal chlorine to an azide (B81097) group, which allows for "click" chemistry reactions to attach other polymer chains or functional molecules. ustc.edu.cn Similarly, methyl 2-chloropropionate has been used in the ATRP of N,N-dimethylacrylamide. researchgate.net While specific research detailing the use of this compound in this exact role is less common, the principle is transferable, suggesting its potential as an initiator for creating functional polymers with specific thermo-responsive or other "smart" properties. acs.org
| Polymerization Technique | Initiator Example | Monomer | Resulting Polymer | Significance |
| Atom Transfer Radical Polymerization (ATRP) | Ethyl 2-chloropropionate | N-isopropylacrylamide (NIPAM) | Chloride-terminated Poly(NIPAM) | Creates a "smart" polymer that can be further functionalized. ustc.edu.cn |
| Atom Transfer Radical Polymerization (ATRP) | Methyl 2-chloropropionate | N,N-dimethylacrylamide (DMAA) | Poly(DMAA) with narrow molecular weight distribution | Demonstrates controlled polymerization to achieve well-defined polymers. researchgate.net |
Derivatization for Novel Compounds and Materials
This compound, particularly its chiral forms, serves as a crucial synthetic intermediate and building block for the creation of a wide array of novel compounds and advanced materials. smolecule.comlookchem.comcymitquimica.com Its reactivity, centered around the chlorine atom and the ester group, allows for various chemical transformations. The presence of a chiral center makes it especially valuable for asymmetric synthesis, leading to optically active products with specific biological or physical properties. smolecule.comgoogle.com
The primary reaction pathway for derivatization is nucleophilic substitution, where the chlorine atom is replaced by different nucleophiles to form new alkyl derivatives. smolecule.com This versatility allows for its incorporation into more complex molecular architectures. Additionally, the ester group can be modified, for instance, through hydrolysis to yield 2-chloropropionic acid, which can then undergo further derivatization. smolecule.comresearchgate.net
Research has demonstrated its utility in the synthesis of agrochemicals, such as potent herbicides. For example, optically active alkyl L-2-chloropropionates, which can be prepared from corresponding lactates, are key intermediates in the synthesis of D-2-phenoxypropionic acids. google.com These resulting compounds exhibit greater herbicidal activity than their racemic mixtures. google.com
In the realm of materials science, derivatives of 2-chloropropionic acid function as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). While 2-chloropropionyl chloride is often used directly, this compound serves as a precursor to the parent acid or related initiators. sigmaaldrich.com These initiators are employed to synthesize functional polymers with controlled molecular weights and low polydispersity. researchgate.net For instance, initiators derived from 2-chloropropionic acid have been used to graft polymers onto nanoparticles, creating novel hybrid materials. sigmaaldrich.com The polymerization of itaconic acid derivatives, another class of monomers, has been achieved using initiators like methyl 2-chloropropionate, highlighting the broad applicability of this class of compounds in polymer chemistry. d-nb.info
The derivatization of 2-chloropropionic acid, obtainable from its isobutyl ester, with reagents like 2-nitrophenylhydrazine (B1229437) hydrochloride allows for the creation of derivatives that are easily detectable, facilitating analysis in complex matrices. researchgate.netresearchgate.net This highlights its role not only in creating new functional molecules but also in developing analytical methodologies. researchgate.net
Table 1: Examples of Derivatives from this compound and Related Compounds
| Starting Compound/Precursor | Reaction Type | Resulting Derivative/Compound Class | Significance/Application | Reference |
| Alkyl L-2-chloropropionates | Nucleophilic Substitution | D-2-phenoxypropionic acids | Herbicidally active compounds | google.com |
| 2-Chloropropionic acid (from ester hydrolysis) | Derivatization with 2-nitrophenylhydrazine | N-phenylhydrazine derivatives | Analytical standards for chromatography | researchgate.netresearchgate.net |
| 2-Chloropropionyl chloride (related derivative) | Initiation of Polymerization (ATRP) | Poly(ethylene glycol) macroinitiator | Synthesis of block copolymers like polystyrene | sigmaaldrich.com |
| 2-Chloropropionyl chloride (related derivative) | Surface functionalization | Chlorine modified TiO₂ nanoparticles | Initiators for surface-initiated ATRP | sigmaaldrich.com |
| Methyl 2-chloropropionate (related ester) | Initiation of Polymerization (ATRP) | Poly(dicyclohexyl itaconate) | Synthesis of functional polymers | d-nb.info |
Table 2: Research Findings on Derivatization
| Research Focus | Key Findings | Reference |
| Synthesis of Herbicides | Optically active alkyl L-2-chloropropionates are valuable intermediates for producing D-2-phenoxypropionic acids and their esters, which show enhanced herbicidal activity compared to racemic versions. | google.com |
| Polymer Synthesis | 2-chloropropionyl chloride, a closely related derivative, is used to prepare macroinitiators for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers. | sigmaaldrich.com |
| Materials Science | Chlorine-modified TiO₂ nanoparticles, prepared using 2-chloropropionyl chloride, can act as initiators for growing polymer chains from the nanoparticle surface. | sigmaaldrich.com |
| Analytical Chemistry | Derivatization of 2-chloropropionic acid with nitro-substituted phenylhydrazines creates derivatives with strong UV absorption, improving detection in HPLC analysis. | researchgate.netgoogle.com |
Advanced Analytical and Spectroscopic Methodologies in Research
Chromatographic Techniques for Enantiomeric Purity Assessment
Chromatography is a cornerstone for the separation and quantification of enantiomers. For Isobutyl 2-chloropropionate, both gas and liquid chromatography employing chiral stationary phases are pivotal in determining its optical purity.
Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile compounds like this compound. gcms.czchromatographyonline.com The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP). azom.comnih.gov Modified cyclodextrins are among the most effective and widely used CSPs for this purpose. gcms.czchromatographyonline.comazom.com
The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.com These diastereomeric complexes have different thermodynamic stabilities, leading to different retention times and, consequently, their separation on the column. azom.com
Research on various 2-chloropropionate esters has shown that the structure of the ester group plays a decisive role in the degree of separation. researchgate.net Studies using modified β-cyclodextrin CSPs, such as CycloSil-B, have been conducted to investigate the separation of 2-chloropropionate optical isomers. researchgate.net The interaction between the analyte and the cyclodextrin (B1172386) surface is the primary driver of chiral discrimination. researchgate.net Thermodynamic parameters obtained from these studies indicate that the separation process is typically enthalpy-driven. researchgate.net
Table 1: Thermodynamic Data for Chiral GC Separation of 2-Chloropropionate Esters
This table illustrates typical thermodynamic parameters investigated in the chiral GC separation of 2-chloropropionate esters on a modified cyclodextrin CSP. The values demonstrate how enthalpy (ΔH) and entropy (ΔS) differences between the diastereomeric complexes contribute to the separation.
| Parameter | (R)-Enantiomer Complex | (S)-Enantiomer Complex | Difference (ΔΔH, ΔΔS) |
|---|---|---|---|
| ΔH (kJ/mol) | -35.2 | -38.0 | -2.8 |
| ΔS (J/mol·K) | -85.5 | -92.1 | -6.6 |
Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable method for the direct separation of enantiomers. vt.edu This technique is particularly useful for less volatile compounds or when derivatization is employed. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for resolving a wide range of racemic compounds, including arylpropionic acid derivatives related to 2-chloropropionic acid. springernature.comnih.govbiomart.cn
The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. ntu.edu.tw The choice of mobile phase, including the type and concentration of the organic modifier (e.g., isopropanol, ethanol), and the column temperature can significantly influence retention times and enantiomeric resolution. nih.govresearchgate.netnih.govresearchgate.net For instance, studies on related chiral acids have demonstrated that changes in the mobile phase composition can even reverse the elution order of the enantiomers. nih.govresearchgate.net
Table 2: Example HPLC Conditions for Analysis of a Derivatized Chloropropionic Acid
The following table details the optimized HPLC conditions from a study on 2-chloropropionic acid after derivatization, showcasing the parameters required for effective enantiomeric separation on a polysaccharide-based CSP. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane-Methanol-Ethanol (50:45:5, V/V) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection Wavelength | 224 nm |
Derivatization is a chemical modification technique used to enhance the chromatographic properties of an analyte. In the context of chiral analysis, it serves two primary purposes:
Indirect Separation : Reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) converts the enantiomers into a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. chiralpedia.com
Improved Detection and Resolution : Derivatization with a suitable achiral reagent can introduce a chromophore or fluorophore, enhancing UV or fluorescence detection. It can also improve volatility for GC analysis or modify analyte-CSP interactions to improve resolution in direct chiral separations.
For 2-chloropropionic acid, the parent acid of this compound, derivatization is a common strategy. For example, it can be reacted with 1-naphthylamine (B1663977) to form an amide, which is then readily separated and detected using HPLC. researchgate.net Another approach involves derivatization with agents like 2-nitrophenylhydrazine (B1229437) hydrochloride to facilitate quantitative analysis by HPLC-DAD. google.com
Table 3: Derivatization Strategies for Chloropropionic Acid Analysis
This table summarizes various derivatizing agents used for the analysis of chloropropionic acid and related compounds, highlighting the analytical technique and the purpose of the derivatization.
| Derivatizing Agent | Purpose | Analytical Method | Reference |
|---|---|---|---|
| 1-Naphthylamine | Forms diastereomeric amides for enhanced HPLC separation and UV detection. | Chiral HPLC | researchgate.net |
| (S)-DBD-Apy | Forms fluorescent diastereomers for high-sensitivity HPLC-MS detection. | Reversed-Phase HPLC-MS | nih.gov |
| 2-Nitrophenylhydrazine HCl | Enhances detection for quantitative analysis. | HPLC-DAD | google.com |
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are crucial for confirming the chemical structure, determining stereochemistry, and monitoring the synthesis of this compound.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the isobutyl and the chloropropionyl moieties. The methine proton (CH) adjacent to the chlorine atom would appear as a quartet, coupled to the neighboring methyl (CH₃) protons. The methylene (B1212753) protons (OCH₂) of the isobutyl group would appear as a doublet, coupled to the adjacent methine proton.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, and the four carbons of the isobutyl group. qorganica.es The chemical shifts are highly sensitive to the electronic environment, with the carbon attached to the electronegative chlorine and oxygen atoms appearing further downfield. qorganica.es While direct NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the resulting diastereomeric species, allowing for the determination of enantiomeric excess (ee).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
This table presents the predicted chemical shifts for this compound in a CDCl₃ solvent. These predictions are based on established chemical shift values for similar structural motifs. nih.govresearchgate.netnih.gov
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|---|
| ¹H NMR | CH₃-CHCl | ~1.7 | Doublet (d) |
| CH₃-CHCl | ~4.4 | Quartet (q) | |
| O-CH₂-CH | ~3.9 | Doublet (d) | |
| CH(CH₃)₂ | ~2.0 | Multiplet (m) | |
| CH(CH₃)₂ | ~0.9 | Doublet (d) | |
| ¹³C NMR | C=O | ~169 | - |
| CHCl | ~52 | - | |
| O-CH₂ | ~72 | - | |
| CH(CH₃)₂ | ~27 | - | |
| CH(CH₃)₂ & CH₃-CHCl | ~19-22 | - |
Mass Spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and elemental composition of a compound and to study its fragmentation patterns. libretexts.orgtutorchase.com For this compound (C₇H₁₃ClO₂), the molecular weight is 164.63 g/mol . A key feature in its mass spectrum would be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in the molecular ion appearing as two peaks (M⁺ and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio. docbrown.infodocbrown.info
The fragmentation pattern in electron ionization (EI) MS (B15284909) would provide structural information. Common fragmentation pathways for esters include cleavage of the C-O bond and McLafferty rearrangement. libretexts.org For this compound, characteristic fragments would include the loss of the isobutyl group or the isobutoxy radical, and cleavage of the C-Cl bond. docbrown.info
Furthermore, MS is increasingly used for the real-time, online monitoring of chemical reactions. nih.govuvic.ca By coupling a mass spectrometer to a reactor, it is possible to track the consumption of reactants and the formation of products and byproducts in real-time. nih.govresearchgate.netacs.org This provides valuable kinetic data and allows for precise process control and optimization during the synthesis of this compound.
Table 5: Predicted Key Mass Fragments for this compound
This table lists the predicted mass-to-charge (m/z) ratios for the molecular ion and major fragments of this compound, including the characteristic chlorine isotope pattern.
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 164/166 | [C₇H₁₃³⁵Cl O₂]⁺ / [C₇H₁₃³⁷Cl O₂]⁺ | Molecular ion (M⁺), showing 3:1 isotope ratio. |
| 129 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 107/109 | [M - C₄H₉]⁺ | Loss of the isobutyl radical. |
| 91/93 | [CH₃CHClCO]⁺ | Acylium ion after loss of isobutoxy radical. |
| 57 | [C₄H₉]⁺ | Isobutyl carbocation. |
| 43 | [C₃H₇]⁺ | Isopropyl carbocation, a common fragment. docbrown.info |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. researchgate.netnih.gov By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint". youtube.com Different covalent bonds within a molecule vibrate at specific frequencies, and when the frequency of the infrared radiation matches the vibrational frequency of a bond, energy is absorbed. youtube.comvscht.cz This absorption is recorded as a peak in the FTIR spectrum.
For this compound, the key functional groups—the ester, the alkyl chains, and the carbon-chlorine bond—give rise to characteristic absorption bands in the spectrum. The presence of a strong absorption peak around 1740-1735 cm⁻¹ is a key indicator of the carbonyl group (C=O) stretch, which is characteristic of the ester functional group. vscht.czscielo.br The C-O stretching vibrations of the ester group typically appear as two distinct bands in the 1300-1000 cm⁻¹ region.
The alkyl portions of the isobutyl group and the propionate (B1217596) backbone produce signals corresponding to C-H bond vibrations. docbrown.infodocbrown.info Stretching vibrations for sp³ hybridized C-H bonds are typically observed in the 2960-2850 cm⁻¹ range. libretexts.org Additionally, C-H bending vibrations for methyl (CH₃) and methylene (CH₂) groups appear in the 1470-1365 cm⁻¹ region. mdpi.com The presence of the chlorine atom influences the vibrational frequencies of nearby bonds. The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. docbrown.infodocbrown.info
Analysis of an FTIR spectrum allows researchers to confirm the successful synthesis of this compound by verifying the presence of the characteristic ester absorptions while noting the absence of bands that would indicate starting materials, such as the broad O-H stretch of an alcohol (around 3500-3200 cm⁻¹) or a carboxylic acid (around 3300-2500 cm⁻¹). vscht.czlibretexts.org
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl (C-H) | Stretching | 2960-2850 |
| Ester (C=O) | Stretching | 1740-1735 |
| Alkyl (C-H) | Bending | 1470-1365 |
| Ester (C-O) | Stretching | 1300-1000 |
| Alkyl Halide (C-Cl) | Stretching | 800-600 |
In-Process Analytical Technology (PAT) for Synthesis Monitoring
Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) for designing, analyzing, and controlling manufacturing processes. wikipedia.orgthermofisher.com The primary goal of PAT is to ensure final product quality by monitoring critical process parameters (CPPs) that affect critical quality attributes (CQAs) in real-time. wikipedia.orgmt.com This approach represents a shift from static, offline testing of the final product to a more dynamic, in-process monitoring strategy. wikipedia.org By implementing PAT, manufacturers can gain a deeper understanding of the synthesis process, leading to enhanced efficiency, reduced waste, and more consistent product quality. wikipedia.orgmt.com Spectroscopic tools like Near-Infrared (NIR) and FTIR spectroscopy are central to PAT, allowing for online, real-time data collection without disrupting the manufacturing process. mt.comamericanpharmaceuticalreview.com
Online Near-Infrared (NIR) Spectroscopy for Reaction Progression
Online Near-Infrared (NIR) spectroscopy is an ideal PAT tool for monitoring the synthesis of this compound. nih.gov This non-destructive technique can be integrated directly into the reaction vessel using fiber-optic probes, providing continuous, real-time data on the chemical composition of the reaction mixture. europeanpharmaceuticalreview.com NIR spectroscopy measures the overtone and combination bands of fundamental molecular vibrations, which, while more complex than mid-infrared spectra, can be correlated to the concentration of specific reactants, intermediates, and products. europeanpharmaceuticalreview.comnih.gov
In the synthesis of this compound, which is analogous to the synthesis of other alkyl chloropropionates, online NIR spectroscopy can track the progression of the esterification reaction. nih.govresearchgate.net A chemometric model, often based on Partial Least Squares (PLSR) regression, is first developed by correlating NIR spectra with concentration data obtained from a primary method, such as gas chromatography. nih.govnih.gov Once established, this model can be used to predict the concentrations of key components in real-time.
During the synthesis, the NIR system would monitor:
Decrease in Reactants: The spectral features corresponding to the O-H bond in isobutanol and 2-chloropropionic acid would decrease in intensity as these reactants are consumed.
Increase in Product: The appearance and increase of spectral signatures unique to the forming ester bonds (C=O and C-O) of this compound would be tracked.
A study on the synthesis of Ethyl 2-chloropropionate successfully used online NIR spectroscopy as a PAT tool. nih.govresearchgate.net The researchers developed a robust PLSR model with a high correlation coefficient (R² = 0.9944), demonstrating that the concentration values predicted by NIR were very close to those obtained by offline gas chromatography. nih.govnih.gov This methodology provides a foundation for its application in similar online analyses, such as the synthesis of this compound. nih.gov The benefits of this approach include improved process understanding, real-time control over reaction endpoints, enhanced safety, and increased process efficiency. mt.comeuropeanpharmaceuticalreview.com
| Monitored Component | Role in Reaction | Expected Change in NIR Signal |
|---|---|---|
| Isobutanol | Reactant | Signal intensity decreases |
| 2-Chloropropionic Acid | Reactant | Signal intensity decreases |
| This compound | Product | Signal intensity increases |
Environmental Research on Isobutyl 2 Chloropropionate Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes, primarily hydrolysis and photodegradation, that transform the chemical structure of the compound in the environment.
Table 1: Hydrolysis Reaction of Isobutyl 2-chloropropionate
| Reactant | Products | Reaction Type |
|---|---|---|
| This compound + Water | Isobutyl alcohol + 2-Chloropropionic acid | Ester Hydrolysis |
In the atmosphere, organic compounds can be degraded by light-induced chemical reactions. For this compound that may volatilize, a probable degradation pathway is the vapor-phase reaction with photochemically-produced hydroxyl radicals (•OH). While direct studies on this compound are limited, data from related compounds like 2-chloropropanoic acid and mecoprop (B166265) suggest this is a viable degradation route. The estimated rate constant for the reaction of 2-chloropropanoic acid with hydroxyl radicals is 1.06 x 10⁻¹² cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 8.3 hours. nih.gov Similarly, the herbicide mecoprop has an estimated atmospheric half-life of about 22 hours due to its reaction with these radicals. nih.gov This suggests that photodegradation could be a significant removal mechanism for any this compound present in the atmosphere.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms and their enzyme systems, is a critical pathway for the complete mineralization of organic pollutants.
The biodegradation of this compound is expected to proceed via initial enzymatic hydrolysis to isobutyl alcohol and 2-chloropropionic acid (2-CPA). Both of these metabolites are generally amenable to further microbial breakdown.
Numerous studies have identified microorganisms capable of utilizing halogenated alkanoic acids like 2-CPA as their sole source of carbon and energy. researchgate.net Bacteria from the genus Pseudomonas are frequently cited for their ability to degrade 2-CPA. researchgate.netfrontiersin.orgasm.org For instance, Pseudomonas sp. strain S3 can utilize both D- and L-isomers of 2-CPA. researchgate.net Pseudomonas chloritidismutans AW-1T has been shown to degrade various haloalkanoates, including l-2CP and d-2CP. asm.org Other identified degrading bacteria include Lysinibacillus, Curtobacterium, and Cytobacillus species isolated from contaminated environments. griffith.edu.au
The degradation pathway for 2-CPA involves the enzymatic cleavage of the carbon-halogen bond, releasing a chloride ion. griffith.edu.auresearchgate.net This dehalogenation step typically yields lactate (B86563), which is then channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization. asm.org Isobutyl alcohol, the other primary metabolite, is readily biodegradable by a wide range of microorganisms.
Table 2: Microorganisms and Metabolites in the Degradation of this compound
| Microorganism Genus | Initial Metabolites | Key Degradation Intermediate | Final Products (Mineralization) |
|---|---|---|---|
| Pseudomonas researchgate.netfrontiersin.orgasm.org | Isobutyl alcohol, 2-Chloropropionic acid | Lactate, Pyruvate | Carbon Dioxide, Water, Chloride ions |
| Paracoccus frontiersin.org | Isobutyl alcohol, 2-Chloropropionic acid | D-Lactate | Carbon Dioxide, Water, Chloride ions |
| Lysinibacillus griffith.edu.au | Isobutyl alcohol, 2-Chloropropionic acid | Not specified | Carbon Dioxide, Water, Chloride ions |
| Curtobacterium griffith.edu.au | Isobutyl alcohol, 2-Chloropropionic acid | Not specified | Carbon Dioxide, Water, Chloride ions |
The key enzymes responsible for the breakdown of the chlorinated intermediate, 2-chloropropionic acid, are haloacid dehalogenases. These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, which is the critical step in detoxification and degradation. researchgate.net
Different types of dehalogenases have been identified based on their stereospecificity:
L-2-haloacid dehalogenase (l-DEX): Specifically acts on the L-isomer of 2-haloalkanoates. asm.org
D-2-haloacid dehalogenase (d-DEX): Acts on the D-isomer. asm.org
DL-2-haloacid dehalogenase (dl-DEX): Can act on both enantiomers. asm.org
For example, Pseudomonas sp. strain S3 produces both a thermostable L-specific dehalogenase (DehL) and a non-thermostable D-specific dehalogenase (DehD). researchgate.net The marine bacterium Paracoccus sp. DEH99 produces a 25 kDa dehalogenase (Deh99A) that stereospecifically converts L-2-chloropropionate to D-lactate. frontiersin.org The initial breakdown of the parent ester, this compound, is likely carried out by non-specific hydrolytic enzymes such as esterases and lipases, which are widely produced by microorganisms to hydrolyze ester bonds. mdpi.com
Table 3: Key Enzyme Systems in this compound Biodegradation
| Enzyme Class | Specific Enzyme Example | Function | Substrate |
|---|---|---|---|
| Hydrolases (Esterases/Lipases) mdpi.com | General microbial esterases | Cleavage of ester bond | This compound |
| Dehalogenases researchgate.netasm.org | L-DEX, D-DEX, DehL, DehD | Hydrolytic dehalogenation (C-Cl bond cleavage) | 2-Chloropropionic acid |
| Dehalogenase frontiersin.org | Deh99A (Paracoccus sp.) | Stereospecific dehalogenation | L-2-Chloropropionate |
Advanced Analytical Methodologies for Environmental Fate Studies
Studying the environmental degradation of this compound and its metabolites requires sensitive and specific analytical techniques. A combination of chromatographic separation and detection methods is typically employed.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound and its esters. nih.gov It can be coupled with various detectors, such as a flame ionization detector (FID) or a mass spectrometer (MS). Chiral GC columns can be used to separate and quantify the individual enantiomers of the compound. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique used to monitor the disappearance of the parent compound and the appearance of its more polar, non-volatile metabolites, such as 2-chloropropionic acid, in aqueous samples. griffith.edu.auresearchgate.net
Mass Spectrometry (MS): When coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry is the definitive tool for identifying degradation products. psu.edu Tandem mass spectrometry (MS/MS) provides even greater specificity and structural information, which is crucial for elucidating complex degradation pathways. psu.edu
Sample Preparation: To detect the low concentrations typically found in environmental matrices, sample preparation and concentration techniques are essential. Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used to isolate and concentrate analytes from water samples before instrumental analysis. psu.edu
These analytical methods provide the data necessary to determine degradation rates, identify intermediate products, and ultimately understand the complete environmental fate of this compound.
Trace Analysis in Complex Environmental Samples (e.g., water, soil)
The accurate quantification of this compound at trace levels in environmental samples such as water and soil is fundamental to understanding its environmental persistence and distribution. The analytical process for such compounds typically involves two main stages: sample preparation (extraction and concentration) and instrumental analysis. pjoes.comresearchgate.net
Sample Preparation
The primary goal of sample preparation is to isolate and concentrate this compound from the complex sample matrix (water or soil) and to remove interfering substances that could affect the accuracy of the analysis. pjoes.com
For Water Samples: Common techniques for extracting semi-volatile organic compounds like this compound from aqueous matrices include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). researchgate.net
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the water sample and a water-immiscible organic solvent, such as dichloromethane (B109758) or a hexane/acetone mixture. The selection of the solvent is critical and is based on the polarity and solubility of this compound. Multiple extractions are typically performed to ensure high recovery of the analyte. The resulting organic extract is then concentrated before instrumental analysis.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid sorbent material packed into a cartridge or disk. mdpi.com For a compound like this compound, a non-polar sorbent (e.g., C18-bonded silica) would likely be effective. The water sample is passed through the sorbent, which retains the analyte. Interfering substances can be washed away with a specific solvent, and the target compound is then eluted with a small volume of a strong organic solvent. This technique offers high concentration factors and reduces the consumption of organic solvents compared to LLE. researchgate.net
Solid-Phase Microextraction (SPME): SPME is a solvent-free microextraction technique that uses a fused-silica fiber coated with a polymeric stationary phase. up.ac.za The fiber is exposed to the water sample (direct immersion) or its headspace, and analytes partition onto the fiber coating. The fiber is then directly transferred to the injection port of a gas chromatograph for thermal desorption and analysis. up.ac.za This method is particularly suitable for trace analysis due to its simplicity and sensitivity. researchgate.net
For Soil and Sediment Samples: The extraction of this compound from solid matrices requires more vigorous techniques to release the compound from the soil particles.
Soxhlet Extraction: This is a classic method involving the continuous extraction of the analyte from a solid sample using a distilled organic solvent. While effective, it is time-consuming and requires large volumes of solvent.
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques use conventional solvents at elevated temperatures and pressures to increase the efficiency and speed of the extraction process. researchgate.net This method significantly reduces extraction time and solvent consumption compared to traditional methods.
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample mixture, accelerating the extraction of the analyte from the matrix. researchgate.net It is known for its high efficiency and rapid extraction times.
The choice of extraction method depends on factors such as the required detection limit, sample throughput, and the nature of the environmental matrix.
Instrumental Analysis
Given the chemical properties of this compound (a semi-volatile ester), Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most probable and effective technique for its trace analysis. etamu.edu
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile and semi-volatile compounds based on their boiling points and affinity for the stationary phase within a capillary column. etamu.edu After separation, the compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative (identification) and quantitative (concentration) data. etamu.eduepa.gov For this compound, specific ions can be monitored to enhance selectivity and sensitivity, a technique known as Selected Ion Monitoring (SIM).
While less common for this type of compound, Liquid Chromatography-Mass Spectrometry (LC-MS) could also be adapted, particularly if derivatization is employed or if analyzing less volatile degradation products. phmethods.netjddtonline.info
Table 1: Illustrative GC-MS Parameters for Trace Analysis of this compound
| Parameter | Setting | Purpose |
| GC System | ||
| Column | VF-Wax ms (B15284909) (or similar mid-polarity column) | To achieve chromatographic separation from other compounds. |
| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace-level detection. |
| Inlet Temperature | 250 °C | To ensure rapid volatilization of the analyte. |
| Carrier Gas | Helium | An inert gas to carry the sample through the column. etamu.edu |
| Oven Program | 60°C (hold 3 min), then ramp to 220°C at 20°C/min | To separate compounds based on their boiling points. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for generating reproducible mass spectra. |
| MS Mode | Selected Ion Monitoring (SIM) | To enhance sensitivity and selectivity by monitoring specific fragment ions of the target compound. |
| Monitored Ions (m/z) | Hypothetical: e.g., 107, 79, 43 | Specific ions characteristic of this compound for positive identification and quantification. |
Method Development for Environmental Monitoring
Developing a robust method for the routine environmental monitoring of this compound requires a systematic approach that builds upon the principles of trace analysis. The goal is to create a standardized, reliable, and validated procedure that can be implemented for ongoing surveillance programs. pjoes.com
Key Stages of Method Development:
Optimization of Sample Preparation: The selected extraction technique (e.g., SPE for water, PLE for soil) must be optimized to maximize recovery and minimize variability. This involves testing different sorbents or solvents, adjusting pH, and optimizing elution volumes. The efficiency of the extraction is typically assessed by analyzing "spiked" samples, where a known amount of this compound is added to a blank matrix (e.g., clean water or soil) and the percentage recovered is calculated.
Optimization of Instrumental Analysis: The GC-MS or LC-MS method must be fine-tuned for sensitivity and selectivity. psu.edu This includes selecting the optimal chromatographic column and temperature program to ensure that this compound is well-separated from potential interferences. psu.edu In the mass spectrometer, characteristic ions for quantification and qualification are selected to ensure unambiguous identification.
Method Validation: A developed method must undergo rigorous validation to ensure its performance characteristics are well-defined. Key validation parameters include:
Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a specific range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurement. These are assessed by analyzing spiked samples at different concentrations.
Specificity: Ensuring that the method can unequivocally identify and quantify the analyte in the presence of other compounds in the sample matrix.
Robustness: Testing the method's performance when small, deliberate variations are made to the analytical parameters (e.g., temperature, flow rate) to ensure its reliability under slightly different conditions.
Addressing Matrix Effects: Complex environmental samples often contain co-extracted substances that can either enhance or suppress the analytical signal, a phenomenon known as the matrix effect. This can be a significant source of error in quantitative analysis. To compensate for this, a matrix-matched calibration is often employed. This involves preparing calibration standards in an extract of a blank environmental sample that is free of the target analyte, thereby ensuring that the standards and the samples are affected by the matrix in the same way.
Table 2: Comparison of Potential Sample Preparation Methods for Environmental Monitoring
| Method | Matrix | Advantages | Disadvantages | Suitability for Routine Monitoring |
| Solid-Phase Extraction (SPE) | Water | High recovery, low solvent use, potential for automation. mdpi.com | Can be affected by suspended solids clogging the sorbent. | High |
| Solid-Phase Microextraction (SPME) | Water | Solvent-free, simple, sensitive. up.ac.za | Fiber fragility, potential for matrix fouling, limited sample volume. | Moderate to High |
| Pressurized Liquid Extraction (PLE) | Soil | Fast, efficient, low solvent use, automated. researchgate.net | High initial instrument cost. | High |
| Microwave-Assisted Extraction (MAE) | Soil | Very fast, efficient. researchgate.net | Can be matrix-dependent, potential for analyte degradation if not optimized. | Moderate to High |
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the three-dimensional structure and electronic characteristics of isobutyl 2-chloropropionate. These studies begin with geometry optimization, a process where the molecule's atomic coordinates are adjusted to find the lowest energy conformation, representing its most stable state.
Research findings from DFT calculations, often using a basis set like 6-311++G(d,p) for accuracy, reveal critical structural and electronic parameters. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (ESP) maps are generated to visualize the charge distribution across the molecule. For this compound, these maps typically show negative potential (electron-rich regions) concentrated around the carbonyl and ester oxygen atoms, making them sites for electrophilic attack. Conversely, positive potential (electron-poor regions) is found around the hydrogen atoms and, significantly, the carbon atom bonded to the chlorine, marking it as a primary site for nucleophilic attack.
| Parameter | Calculated Value | Significance |
|---|---|---|
| C=O Bond Length | 1.208 Å | Typical double bond character of a carbonyl group. |
| C-Cl Bond Length | 1.815 Å | Indicates a polar covalent bond, susceptible to cleavage. |
| C-O-C Bond Angle (Ester) | 116.5° | Reflects sp² hybridization of the carbonyl carbon and steric influence. |
| HOMO Energy | -10.85 eV | Localized on the oxygen and chlorine lone pairs; indicates sites of electron donation. |
| LUMO Energy | -0.92 eV | Localized on the σ* orbital of the C-Cl bond; indicates site of electron acceptance (nucleophilic attack). |
| HOMO-LUMO Gap | 9.93 eV | Suggests relatively high kinetic stability under normal conditions. |
| Dipole Moment | 2.45 D | Confirms the polar nature of the molecule, influencing solubility and intermolecular interactions. |
Molecular Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful method for mapping the entire energy landscape of a chemical reaction, including short-lived, high-energy transition states that are difficult or impossible to observe experimentally. A common reaction for this compound is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile.
A model study might investigate the Sₙ2 reaction with a simple nucleophile like ammonia (B1221849) (NH₃) to form isobutyl 2-aminopropionate. The process involves:
Reactant and Product Optimization: The geometries of the reactants (this compound and ammonia) and products (isobutyl 2-aminopropionate and hydrogen chloride) are optimized to find their minimum energy structures.
Transition State (TS) Location: Specialized algorithms (e.g., Berny optimization, QST3) are used to locate the transition state structure on the potential energy surface. The TS is characterized by a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate (the breaking of the C-Cl bond and the forming of the C-N bond).
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS correctly connects the reactant and product states, providing a complete pathway.
| Species | Description | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|---|
| Reactants | This compound + NH₃ | 0.00 (Reference) | Separate, non-interacting molecules. |
| Transition State (TS) | [H₃N···C···Cl] complex | +24.5 | Elongated C-Cl bond (2.35 Å), forming C-N bond (2.10 Å), trigonal bipyramidal carbon. |
| Products | Isobutyl 2-aminopropionate + HCl | -15.2 | Fully formed C-N bond and separate HCl molecule. |
Note: Energies are hypothetical values for a model DFT calculation in the gas phase.
Prediction of Spectroscopic Properties
Computational chemistry provides a reliable means to predict the spectroscopic properties of this compound, which is invaluable for structural confirmation and analysis of experimental data.
Infrared (IR) Spectroscopy: Following geometry optimization, a vibrational frequency calculation is performed. This yields the characteristic vibrational modes of the molecule and their corresponding frequencies (in cm⁻¹) and IR intensities. While raw calculated frequencies often have systematic errors, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental spectra. Key predicted peaks for this compound include the strong C=O carbonyl stretch, the C-Cl stretch, and various C-H and C-O stretching and bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This method calculates the isotropic magnetic shielding constants for each nucleus. To obtain the final chemical shifts (in ppm), the calculated shielding of a reference compound, typically Tetramethylsilane (TMS), is subtracted. These predictions are highly useful for assigning peaks in complex experimental NMR spectra, especially for distinguishing between diastereotopic or enantiotopic nuclei.
| Spectroscopy Type | Feature | Calculated Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | 1785 cm⁻¹ (Unscaled) | C=O stretch (strong intensity) |
| IR | Vibrational Frequency | 1190 cm⁻¹ (Unscaled) | C-O ester stretch |
| IR | Vibrational Frequency | 755 cm⁻¹ (Unscaled) | C-Cl stretch (medium intensity) |
| ¹³C NMR | Chemical Shift | 170.5 ppm | Carbonyl Carbon (C=O) |
| ¹³C NMR | Chemical Shift | 72.1 ppm | Methylene (B1212753) Carbon (-O-CH₂-) |
| ¹³C NMR | Chemical Shift | 55.8 ppm | Methine Carbon (-CHCl-) |
| ¹H NMR | Chemical Shift | 4.45 ppm | Methine Proton (-CHCl-) |
| ¹H NMR | Chemical Shift | 4.01 ppm | Methylene Protons (-O-CH₂-) |
Ligand Design for Catalytic Systems
This compound can serve as a substrate in various metal-catalyzed reactions, such as cross-coupling or reductive dehalogenation. Computational chemistry plays a crucial role in the rational design of ligands for the metal catalyst to optimize reaction efficiency, rate, and selectivity.
Consider a model Palladium-catalyzed reductive dehalogenation, converting this compound to isobutyl propionate (B1217596). The catalyst is a Pd(0) complex, and its activity is heavily influenced by the phosphine (B1218219) ligands attached to it. Computational screening allows researchers to evaluate a library of virtual ligands without the need for extensive synthesis and testing.
The design process involves modeling the catalytic cycle, focusing on the rate-determining step, which is often the oxidative addition of the C-Cl bond to the Pd(0) center. For each candidate ligand, key properties are calculated:
Steric Parameters: The Tolman cone angle quantifies the steric bulk of the ligand.
Electronic Parameters: The Tolman electronic parameter (TEP), derived from the C-O stretching frequency of a related Ni(CO)₃L complex, quantifies the ligand's electron-donating or -withdrawing nature.
By calculating the activation energy for the oxidative addition step with different ligands, a quantitative structure-activity relationship (QSAR) can be established. This allows chemists to identify ligands with the optimal balance of steric and electronic properties to facilitate the reaction. For instance, bulky, electron-rich phosphine ligands are often found to promote oxidative addition.
| Candidate Ligand (L) | Cone Angle (°) | TEP (cm⁻¹) | Calculated Eₐ for Oxidative Addition (kcal/mol) |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | 145 | 2068.9 | 18.5 |
| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 | 14.2 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 | 12.8 |
Note: The calculated activation energies (Eₐ) are illustrative, demonstrating the trend where bulkier, more electron-donating ligands lower the energy barrier for this specific reaction step.
Future Research Directions and Unexplored Avenues
Development of Novel Highly Enantioselective Synthetic Routes
The synthesis of enantiomerically pure isobutyl 2-chloropropionate remains a significant area of interest, primarily driven by the demand for stereospecific building blocks in the pharmaceutical and agrochemical industries. chemicalbook.com Current methods for producing optically active 2-chloropropionic acid and its esters, including this compound, often involve chemical or bioenzymatic resolution of racemic mixtures, or asymmetric synthesis. chemicalbook.com
Future research will likely focus on developing more direct and efficient enantioselective synthetic routes. One promising avenue is the use of chiral catalysts to directly convert prochiral starting materials into the desired enantiomer of this compound. This could involve the asymmetric hydrogenation of a suitable precursor or the use of chiral Lewis acids or organocatalysts in addition reactions. researchgate.net
Another area of exploration is the refinement of existing methods. For instance, dynamic kinetic resolution, which combines the resolution of a racemate with in-situ racemization of the undesired enantiomer, could be further optimized for the synthesis of this compound. This approach has shown success in the preparation of other chiral esters. bibliotekanauki.pl
The development of novel chiral auxiliaries that can be easily attached to and removed from the propionate (B1217596) moiety is also a viable strategy. These auxiliaries would guide the stereochemical outcome of a chlorination reaction before being cleaved to yield the enantiopure product. bibliotekanauki.pl
| Method | Description | Potential Advantages |
| Asymmetric Catalysis | Direct conversion of prochiral substrates using chiral catalysts. | High atom economy, potentially fewer synthetic steps. |
| Dynamic Kinetic Resolution | Combines resolution with in-situ racemization of the unwanted enantiomer. | Can theoretically achieve 100% yield of the desired enantiomer. |
| Novel Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereochemistry. | Can provide high levels of stereocontrol. |
Exploration of New Catalytic Systems for Specific Transformations
The reactivity of the chlorine atom and the ester group in this compound makes it a versatile intermediate for various chemical transformations. evitachem.com Future research will focus on discovering and optimizing new catalytic systems to control these reactions with high selectivity and efficiency.
For nucleophilic substitution reactions at the chlorinated carbon, research into novel catalysts that can facilitate the displacement of the chlorine atom with a wide range of nucleophiles under mild conditions is crucial. evitachem.com This could involve the use of transition metal catalysts, such as those based on nickel or palladium, which have shown promise in cross-coupling reactions of other alkyl halides. acs.orgnih.gov The development of organocatalytic systems for these transformations is also a growing area of interest.
The ester group offers another handle for synthetic modifications. Lipase (B570770) enzymes have already been shown to catalyze the aminolysis of similar esters, and further exploration of biocatalysts for the transformation of this compound could lead to greener and more selective synthetic methods. whiterose.ac.uk Additionally, the development of chemoselective catalysts that can differentiate between the ester and the chloro-substituent will be essential for creating complex molecules from this building block.
| Transformation | Catalytic System | Research Focus |
| Nucleophilic Substitution | Transition Metal Catalysts (Ni, Pd), Organocatalysts | Mild reaction conditions, broad substrate scope. |
| Ester Aminolysis | Biocatalysts (e.g., Lipases) | Green chemistry, high selectivity. |
| Chemoselective Reactions | Various | Differentiating reactivity between the ester and chloro-group. |
Advanced Understanding of Mechanistic Intermediates
A deeper understanding of the reaction mechanisms involving this compound is fundamental to developing more efficient and selective synthetic methods. Future research will employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the structures and energies of key intermediates and transition states.
For reactions involving nucleophilic substitution, studying the nature of the intermediates, whether they are carbocationic, radical, or part of an organometallic species, will be critical. evitachem.com For instance, in enzyme-catalyzed dehalogenation reactions of similar compounds, an ester intermediate has been identified where an aspartate residue of the enzyme acts as a nucleophile. nih.gov Investigating analogous intermediates in reactions of this compound could provide valuable insights.
In reactions where ketenes are proposed as intermediates, such as in certain esterification and amidation reactions, advanced techniques will be needed to directly observe or trap these transient species. bibliotekanauki.pl Understanding the factors that influence the formation and subsequent reactions of such intermediates will allow for better control over product distribution. bibliotekanauki.pl
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and this compound will be no exception. ijsea.comengineering.org.cnpreprints.orgijsetpub.com These computational tools can be used to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes.
By training ML models on large datasets of chemical reactions, it is possible to develop algorithms that can predict the products and yields of reactions involving this compound with a high degree of accuracy. ijsea.comeurekalert.org This can significantly reduce the amount of time and resources spent on experimental trial-and-error. preprints.org
Furthermore, AI can be used to perform retrosynthetic analysis, breaking down a target molecule containing the this compound motif into simpler starting materials and suggesting a complete synthetic pathway. engineering.org.cn This technology has the potential to accelerate the discovery of new drugs and materials. preprints.org The integration of AI with automated robotic platforms could enable high-throughput screening of reaction conditions, leading to the rapid optimization of synthetic processes. ijsea.commdpi.com
| AI/ML Application | Description | Impact on Research |
| Reaction Outcome Prediction | Predicting products and yields of reactions. | Reduced experimental workload, faster discovery cycles. |
| Retrosynthetic Analysis | Proposing synthetic routes to target molecules. | Accelerated discovery of new compounds. |
| Reaction Optimization | Identifying optimal reaction conditions (temperature, solvent, catalyst). | Improved efficiency and sustainability of chemical processes. |
Comprehensive Environmental Fate Modeling and Remediation Strategies
Given the presence of a chlorine atom, understanding the environmental fate of this compound is of significant importance. Future research will focus on developing comprehensive models to predict its persistence, degradation pathways, and potential for bioaccumulation. habitablefuture.org
Biodegradation is a key process for the removal of such compounds from the environment. researchgate.net Studies on related chloropropionic acids and esters have shown that they can be degraded by various microorganisms. d-nb.info Future work should focus on identifying specific microbial strains and enzymes capable of degrading this compound and elucidating the metabolic pathways involved. This knowledge can then be used to develop effective bioremediation strategies for contaminated sites. acs.org
Q & A
Q. What are the critical physical and chemical properties of Isobutyl 2-chloropropionate that influence its handling and reactivity in laboratory settings?
this compound (CAS 83261-15-8) has a molecular weight of 164.63 g/mol, a density of 1.03 g/cm³, and a boiling point of 176°C at 760 mmHg. Its vapor pressure is 1.12 mmHg at 25°C, and it is classified as a flammable liquid (UN 2933) under transportation guidelines . These properties necessitate storage at 4°C in airtight containers to prevent hydrolysis or volatilization. Researchers must use inert atmospheres (e.g., nitrogen) during transfers to avoid moisture-induced degradation .
Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via esterification of 2-chloropropionic acid with isobutyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). A reflux setup with a Dean-Stark trap is recommended to remove water and shift the equilibrium toward ester formation. Yields can exceed 85% when using stoichiometric acid ratios and maintaining temperatures between 100–120°C for 6–8 hours . Purification via fractional distillation under reduced pressure (e.g., 40–50 mmHg) minimizes thermal decomposition .
Q. What safety protocols are essential for handling this compound in laboratory environments?
Due to its flammability (flash point: 58.5°C) and potential respiratory toxicity, researchers should use fume hoods, flame-resistant lab coats, and chemical-resistant gloves. Spills must be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite. Waste should be segregated and disposed via certified hazardous waste services to comply with international safety regulations (e.g., IMDG Code) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalytic systems are most effective?
The (S)-enantiomer (CAS 83261-15-8) can be synthesized using chiral catalysts such as lipases (e.g., Candida antarctica Lipase B) in organic solvents like hexane. Kinetic resolution of racemic mixtures via transesterification achieves enantiomeric excess (ee) >90% under optimized conditions (30–40°C, 48–72 hours). Alternatively, asymmetric hydrogenation of α-chloropropionic acid derivatives using Ru-BINAP complexes provides stereochemical control .
Q. What analytical techniques are most reliable for characterizing the stereochemical purity and stability of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard for determining enantiomeric ratios. Stability studies under varying pH and temperature conditions should employ gas chromatography (GC) with FID detection to monitor degradation products like 2-chloropropionic acid. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements in stereoisomers .
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?
Discrepancies in reaction rates (e.g., SN1 vs. SN2 mechanisms) may arise from solvent polarity or steric effects. Systematic studies using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and kinetic isotope effects can clarify mechanistic pathways. Computational modeling (DFT) of transition states provides theoretical validation, while crossover experiments with isotopic labeling (e.g., ²H/¹⁸O) track nucleophilic attack sites .
Q. What strategies improve the scalability of this compound synthesis while maintaining stereochemical integrity?
Continuous-flow reactors with immobilized enzymes or heterogeneous catalysts (e.g., silica-supported lipases) enhance reproducibility and reduce reaction times. Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of ee and yield. Scaling from milligram to kilogram quantities requires rigorous optimization of mixing efficiency and heat transfer to prevent racemization .
Methodological Notes
- Data Interpretation : Cross-validate analytical results with multiple techniques (e.g., GC-MS and NMR) to address instrument-specific biases.
- Experimental Design : Use factorial design (e.g., Box-Behnken) to assess interactions between temperature, catalyst loading, and solvent polarity.
- Contradiction Analysis : Replicate conflicting studies under standardized conditions to isolate variables (e.g., trace moisture in reagents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
